1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-
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Overview
Description
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- can be achieved through various methods. One common approach involves the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives . Another method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . For example, the compound can be oxidized to form quinones or reduced to form dihydro derivatives .
Scientific Research Applications
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoquinoline derivatives are studied for their potential as anti-cancer, anti-malarial, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific isoquinoline derivative and its intended application .
Comparison with Similar Compounds
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- can be compared with other isoquinoline derivatives such as tetrahydroisoquinoline and benzimidazo[2,1-a]isoquinoline . While these compounds share a similar core structure, they differ in their functional groups and biological activities . For instance, tetrahydroisoquinoline is known for its neurotoxic effects, whereas benzimidazo[2,1-a]isoquinoline has been studied for its anti-cancer properties .
Properties
Molecular Formula |
C13H9NO3 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C13H9NO3/c15-7-14-12(16)9-5-1-3-8-4-2-6-10(11(8)9)13(14)17/h1-6,15H,7H2 |
InChI Key |
GCGGQWFLXONULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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